rac-Dropropizine-d4 (Major) is a deuterated form of the compound rac-Dropropizine, which is primarily known for its use as a cough suppressant. It is classified under the category of phenylpiperazines, which are organic compounds characterized by a piperazine ring bound to a phenyl group. This compound is utilized in various scientific studies, particularly in pharmacokinetics and drug metabolism research due to its isotopic labeling.
rac-Dropropizine-d4 (Major) can be sourced from specialized chemical suppliers and is often used in research settings. It is classified as follows:
The synthesis of rac-Dropropizine-d4 generally follows methods similar to those used for rac-Dropropizine, with modifications to incorporate deuterium. Key methods include:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high purity and yield of the deuterated product.
The molecular structure of rac-Dropropizine-d4 is similar to that of rac-Dropropizine but includes deuterium atoms at specific positions. The key structural features include:
OCC(O)CN1CCN(CC1)C1=CC=CC=C1
(with appropriate modifications for deuterium).The compound maintains the core piperazine structure, which is critical for its biological activity .
rac-Dropropizine-d4 participates in similar chemical reactions as its non-deuterated counterpart. Common reactions include:
These reactions are crucial for studying metabolic pathways and drug interactions in pharmacological research.
The mechanism of action for rac-Dropropizine-d4 is based on its role as a peripherally acting cough suppressant. It works by:
Data from pharmacological studies indicate that rac-Dropropizine exhibits a favorable safety profile, making it suitable for clinical use .
rac-Dropropizine-d4 (Major) has several applications in scientific research:
rac Dropropizine-d4 is a deuterium-labeled isotopologue of the racemic antitussive agent (±)-Dropropizine. As a stable isotope derivative, it features four deuterium atoms strategically incorporated into its molecular structure. This modification retains the pharmacological activity of the parent compound while introducing distinct physicochemical properties essential for advanced research applications. Primarily, rac Dropropizine-d4 serves as an internal standard in mass spectrometry-based bioanalytical assays, enabling precise quantification of Dropropizine and its enantiomers (levodropropizine and dextrodropropizine) in biological matrices [1] [8].
Systematic Nomenclature:
Structural Features:Deuterium atoms replace hydrogen atoms at four specific sites:
Physicochemical Properties:
Property | rac Dropropizine-d4 | Non-Deuterated Dropropizine |
---|---|---|
Molecular Formula | C₁₃H₁₆D₄N₂O₂ | C₁₃H₂₀N₂O₂ |
Molecular Weight (g/mol) | 240.33 | 236.31 |
Deuterium Positions | 4 (Piperazine/propanediol) | None |
Storage Conditions | +4°C (stable) | Room temperature |
Table 1: Molecular properties of rac Dropropizine-d4 versus non-deuterated Dropropizine [1] [4] [8].
Tracer Applications in Pharmacokinetics:Deuterated compounds like rac Dropropizine-d4 exploit the kinetic isotope effect (KIE), where deuterium-carbon bonds exhibit greater stability than hydrogen-carbon bonds. This reduces metabolic degradation rates, prolonging detection windows in mass spectrometry. As an internal standard, rac Dropropizine-d4 minimizes matrix effects during LC-MS/MS quantification of Dropropizine enantiomers in plasma and tissues [8].
Metabolic Pathway Elucidation:
Synthetic Advantages:
Analytical Utility:rac Dropropizine-d4 exhibits near-identical chromatographic retention to non-deuterated Dropropizine but distinct mass spectral signatures (m/z shift +4). This allows co-elution during HPLC separation while enabling unambiguous differentiation in MRM (Multiple Reaction Monitoring) modes [8].
Pharmacokinetic and Tissue Distribution Insights:Studies in Sprague-Dawley rats reveal key differences:
Tissue Exposure in Rats (AUC₀–t, ng·h/g):
Tissue | LDP from rac-Dropropizine | Pure LDP |
---|---|---|
Lung | 950 ± 140 | 1,280 ± 210* |
Kidney | 780 ± 110 | 1,050 ± 160* |
Liver | 1,420 ± 200 | 1,390 ± 190 |
Table 2: Tissue distribution differences after oral dosing (25 mg/kg). *p<0.05 vs. rac-derived LDP [2] [9].
Biological Equivalence Considerations:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5